A Technical Guide to 4-(Aminomethyl)cyclohexanone Hydrochloride: A Bifunctional Building Block for Advanced Synthesis
A Technical Guide to 4-(Aminomethyl)cyclohexanone Hydrochloride: A Bifunctional Building Block for Advanced Synthesis
This document provides an in-depth technical overview of 4-(Aminomethyl)cyclohexanone hydrochloride (HCl), a versatile bifunctional chemical intermediate. Intended for researchers, medicinal chemists, and professionals in drug development, this guide synthesizes core chemical properties, reactivity principles, analytical methodologies, and field-proven applications. We will move beyond simple data recitation to explore the causal relationships that underpin its utility in complex molecular design, particularly within pharmaceutical research.
Core Chemical Identity and Physicochemical Properties
4-(Aminomethyl)cyclohexanone HCl is a disubstituted cyclohexane derivative featuring both a ketone and a primary aminomethyl group. The latter is presented as a hydrochloride salt, a formulation that enhances stability, improves handling characteristics, and modifies the reactivity of the amine. This dual functionality makes it a valuable synthon for introducing a six-membered carbocyclic scaffold into target molecules.
Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1205750-10-2 | [1][2][3][4] |
| Molecular Formula | C₇H₁₄ClNO | [1][4] |
| Molecular Weight | 163.65 g/mol | [1][3] |
| Appearance | Off-White to Light Brown Solid | [4] |
| Solubility | Sparingly soluble in DMSO (with sonication), slightly soluble in Methanol. | [4] |
| Stability | Hygroscopic | [4] |
| Storage | Store at 2-8°C, sealed in a dry environment. | [1][3] |
The hydrochloride salt form is critical; it renders the typically nucleophilic primary amine as an ammonium salt. This protects the amine from participating in undesired side reactions under neutral or acidic conditions and significantly increases the compound's shelf-life by preventing oxidative degradation. To engage the amine in a nucleophilic reaction, stoichiometric addition of a base is required to liberate the free amine.
Analytical Characterization Workflow
Rigorous characterization is essential to validate the identity and purity of 4-(Aminomethyl)cyclohexanone HCl prior to its use in synthesis. A typical quality control (QC) workflow integrates several spectroscopic techniques.
Caption: A typical quality control workflow for chemical intermediates.
Infrared (IR) Spectroscopy
The IR spectrum provides a rapid confirmation of the key functional groups. Based on the structure and analogous compounds, the following absorption bands are expected[5][6]:
-
~2800-3100 cm⁻¹: Broad and strong absorptions corresponding to the N-H stretching vibrations of the primary ammonium salt (-NH₃⁺).
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~1710-1715 cm⁻¹: A sharp, strong absorption characteristic of the C=O stretch in a six-membered cyclic ketone. The position of this peak is a reliable indicator of the carbonyl group within a cyclohexanone ring.[5][6]
-
~1500-1600 cm⁻¹: N-H bending vibrations for the ammonium group.
-
~2850-2950 cm⁻¹: C-H stretching vibrations from the methylene groups of the cyclohexane ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for structural elucidation.
-
¹H NMR: The spectrum would be complex due to the cyclohexane ring protons. One would expect to see a series of multiplets in the ~1.5-2.5 ppm range corresponding to the axial and equatorial protons of the ring. The protons of the aminomethyl group (-CH₂-NH₃⁺) would likely appear as a downfield signal, potentially a doublet or triplet around ~3.0 ppm, coupled to the adjacent methine proton. The ammonium protons are often broad and may exchange with solvent, appearing over a wide range.
-
¹³C NMR: A characteristic signal for the ketone carbonyl carbon is expected at a significant downfield shift, typically >200 ppm. The carbons of the cyclohexane ring would appear in the aliphatic region (~25-50 ppm), along with the carbon of the aminomethyl group.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight. For the free base (C₇H₁₃NO, MW: 127.18), a high-resolution MS would show a molecular ion peak [M+H]⁺ at m/z 128.107.[7] Fragmentation patterns would likely involve alpha-cleavage adjacent to the carbonyl group or the amine, leading to characteristic daughter ions.[8]
Core Reactivity and Synthetic Applications
The synthetic value of 4-(Aminomethyl)cyclohexanone HCl lies in its ability to act as a bifunctional scaffold. The ketone and the amine can be addressed sequentially or, in some cases, simultaneously, to build molecular complexity.
Key Applications in Medicinal Chemistry
This building block is prominently featured in the synthesis of novel therapeutic agents.
-
Antimalarial Agents: It is a key starting material for preparing dispiro-1,2,4-trioxolanes, a class of compounds investigated for their potent antimalarial activity.[3][4]
-
SYK Inhibitors: The scaffold is used to synthesize aminopyrimidines that act as Spleen Tyrosine Kinase (SYK) inhibitors.[3][4] SYK is a crucial mediator in the signaling pathways of various immune cells, making its inhibitors valuable for treating autoimmune diseases and certain cancers.
The 1,4-disubstituted cyclohexane core provides a conformationally restricted, non-aromatic linker that is often used in drug design to orient functional groups in a specific three-dimensional space, which can enhance binding affinity to biological targets and improve pharmacokinetic properties.
Caption: Synthetic utility in constructing SYK inhibitor scaffolds.
Experimental Protocol: Reductive Amination
The following is a representative, field-proven protocol illustrating the use of the ketone functionality. This procedure describes the reaction with a generic primary amine to form a disubstituted cyclohexane amine, a common step in building more complex molecules.
Objective: To perform a reductive amination on the ketone moiety of 4-(Aminomethyl)cyclohexanone HCl.
Reagents:
-
4-(Aminomethyl)cyclohexanone HCl (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) (Anhydrous, ~0.1 M concentration)
Procedure:
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(Aminomethyl)cyclohexanone HCl.
-
Solvent Addition: Add anhydrous DCM via syringe. Stir the resulting suspension.
-
Amine Liberation: Add triethylamine (TEA) dropwise at room temperature. The purpose of the TEA is to neutralize the hydrochloride salt, liberating the free primary amine on the starting material, which is crucial for preventing unwanted side reactions. Stir for 15 minutes.
-
Imine Formation: Add benzylamine to the reaction mixture. Stir at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion. The reaction can be monitored by TLC or LC-MS.
-
Reduction: Cool the reaction mixture to 0°C using an ice bath. Add sodium triacetoxyborohydride in portions over 20 minutes. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting ketone. Its controlled reactivity minimizes side reactions.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Safety, Handling, and Storage
Proper handling of 4-(Aminomethyl)cyclohexanone HCl is imperative for laboratory safety.
| Hazard Type | GHS Classification and Statements | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][9] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][10] |
-
Handling: Use in a well-ventilated area or a chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid generating dust.
-
Storage: As the compound is hygroscopic, it must be stored in a tightly sealed container, preferably under an inert gas like nitrogen or argon.[4][11] Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][12]
Conclusion
4-(Aminomethyl)cyclohexanone hydrochloride is more than a simple chemical; it is an enabling tool for molecular innovation. Its bifunctional nature, anchored by a conformationally rigid cyclohexane core, provides a reliable and versatile platform for the synthesis of complex, high-value molecules. A thorough understanding of its properties, reactivity, and handling requirements—as detailed in this guide—is the foundation for its successful application in pioneering research and development, particularly in the quest for new human therapeutics.
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